molecular formula C20H16N2OS B2785682 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 862825-85-2

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2785682
CAS No.: 862825-85-2
M. Wt: 332.42
InChI Key: HWLROVQZSXEIDO-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic small molecule belonging to a class of compounds known for significant biological activity in research settings. This compound features an indole moiety linked to a naphthalene group via a thioacetamide bridge, a structure that has shown promise in virology and antimicrobial studies. Scientific investigations into structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives have identified potent inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of several viruses, including SARS-CoV-2, respiratory syncytial virus (RSV), and influenza A virus . These findings suggest a potential broad-spectrum antiviral mechanism that targets viral replication, making this class of compounds a valuable tool for virology research . Furthermore, related indole-quinazolinone hybrids have demonstrated antibacterial properties against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , indicating the wider research potential of indole-containing scaffolds in infectious disease studies . Indole derivatives are extensively researched in medicinal chemistry due to their diverse pharmacological profiles . This product is intended for research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-20(13-24-19-12-21-17-10-4-3-9-16(17)19)22-18-11-5-7-14-6-1-2-8-15(14)18/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLROVQZSXEIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 1H-indole-3-thiol with N-(naphthalen-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole and naphthalene derivatives.

    Substitution: Various substituted indole and naphthalene compounds.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research has demonstrated that derivatives of indole compounds, including 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide, exhibit promising anticancer properties. The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression. For instance, studies have shown that related indole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that similar thioindole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antiviral Potential
Emerging research suggests that indole-based compounds may also serve as antiviral agents. They have been shown to inhibit the replication of viruses such as the influenza virus and herpes simplex virus in laboratory settings. The antiviral mechanisms are thought to involve interference with viral entry or replication processes .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of indole derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of related thioindole compounds was assessed against a panel of pathogenic bacteria. The results revealed that several derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide are influenced by variations in its substituents. Key analogues include:

2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1 in ) Structural Difference: Lacks the thioether bridge and naphthalene substituent. Synthesis: Prepared via direct amide coupling, avoiding the need for sulfur-based intermediates .

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26 in ) Structural Difference: Incorporates a triazinoindole system and bromophenyl group. Activity: Shows enhanced anticancer activity due to the electron-withdrawing bromine atom, which improves DNA intercalation .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m in )

  • Structural Difference : Replaces the indole-thioether with a triazole-naphthalene ether system.
  • Activity : Demonstrates moderate MAO-B inhibition (IC₅₀ = 8.7 µM) due to triazole-metal coordination .

Key Findings :

  • The naphthalene-thioether-indole framework in the target compound enhances dual AChE/BChE inhibition compared to phenyl-substituted analogues .
  • Bromine or chlorine substituents on the aryl group improve anticancer activity but reduce solubility .
  • Triazole-containing derivatives exhibit better MAO-B selectivity due to metal-binding capacity .

Biological Activity

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly its antiviral and antimicrobial properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound features an indole moiety linked via a thioether to a naphthalene acetamide structure. This unique configuration is believed to contribute to its biological efficacy.

Antiviral Activity

Recent studies have highlighted the compound's promising activity against respiratory viruses, specifically Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).

Key Findings:

  • Dual Inhibition : A series of derivatives, including 2-((1H-indol-3-yl)thio)-N-(phenyl)acetamide, were synthesized and evaluated for their antiviral properties. Compounds such as 14'c and 14'e showed excellent activity against both RSV and IAV with low micromolar EC50 values, indicating potent antiviral effects .
  • Mechanism of Action : The mechanism involves interference with viral replication processes, although the exact pathways remain to be fully elucidated. The compounds demonstrated lower cytotoxicity compared to existing antiviral drugs like ribavirin, suggesting a favorable safety profile for further development .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored, revealing significant efficacy against various pathogens.

Study Insights:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from the same scaffold exhibited MIC values ranging from 0.22 to 0.25 μg/mL against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also showed strong antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays .
  • Synergistic Effects : Some derivatives displayed synergistic effects when combined with other antimicrobial agents, suggesting potential for combination therapies that could enhance overall efficacy while minimizing resistance development .

Case Studies

Several case studies have provided insights into the biological activities of these compounds:

  • Antiviral Efficacy :
    • A study reported that specific derivatives of the compound inhibited both RSV and IAV effectively in vitro. The most potent derivatives had EC50 values in the sub-micromolar range, demonstrating their potential as dual antiviral agents .
  • Antimicrobial Properties :
    • In vitro evaluations revealed that certain derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation, which is crucial for treating chronic infections where biofilms are present .

Data Summary

The following table summarizes key biological activities observed in studies of this compound and related compounds:

Activity TypeTarget Pathogen/ VirusEC50/MIC ValuesNotes
AntiviralRSVLow micromolarEffective dual inhibitors
IAVLow micromolarLower cytotoxicity than ribavirin
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLSignificant antibiofilm activity
Staphylococcus epidermidis0.22 - 0.25 μg/mLSynergistic effects with antibiotics

Q & A

Q. How can the synthesis of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling indole-3-thiol derivatives with naphthalen-1-yl-acetamide precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the thiol group .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalyst use : Bases like triethylamine or K₂CO₃ facilitate deprotonation of the thiol group, improving reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is critical for isolating the pure compound, confirmed by TLC and HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the indole C3-thioether linkage (δ ~3.8–4.2 ppm for SCH₂) and naphthalene aromatic protons (δ ~7.5–8.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 347.12) .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the acetamide group .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., indole-thioether moiety binding to hydrophobic pockets) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. What strategies resolve contradictions in crystallographic data for structural validation?

Methodological Answer:

  • Multi-method refinement : Combine SHELXL (for small-molecule refinement) with Olex2 for electron density mapping, especially for disordered naphthalene rings .
  • Twinned data handling : Use PLATON to detect twinning and refine with HKLF5 in SHELXL .
  • Cross-validation : Compare X-ray data with DFT-optimized structures (B3LYP/6-31G*) to validate bond lengths/angles .

Q. How do substituents on the indole/naphthalene rings modulate reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., -OCH₃) : Increase nucleophilicity at the indole C3 position, enhancing thioether formation rates .
  • Halogen substituents (e.g., -Cl) : Improve metabolic stability but may reduce solubility, requiring co-solvents (e.g., PEG-400) in biological assays .
  • Steric effects : Bulky naphthalene substituents (e.g., -CH₂Ph) hinder π-π stacking, altering binding affinity in enzyme assays .

Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

Methodological Answer:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) to reduce inter-lab variability .
  • Structural analogs : Compare with derivatives (e.g., thiazole vs. thiophene replacements) to isolate pharmacophore contributions .
  • Solubility factors : Use DLS to confirm compound aggregation, which may falsely lower apparent activity .

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